Synthesis and Characterization of Fmoc-β-HoPhe-OH: An In-depth Technical Guide
Synthesis and Characterization of Fmoc-β-HoPhe-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-β-HoPhe-OH ((S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid) is a crucial building block in modern peptide synthesis and drug discovery. Its unique β-amino acid structure provides peptides with increased stability against enzymatic degradation, a desirable property for therapeutic candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Fmoc-β-HoPhe-OH, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. Detailed experimental protocols, tabulated analytical data, and workflow visualizations are presented to aid researchers in its effective utilization.
Introduction
N-Fluorenylmethoxycarbonyl (Fmoc) protected amino acids are the cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides for research and therapeutic applications. Fmoc-β-HoPhe-OH, a derivative of phenylalanine, is of particular interest due to the incorporation of a β-amino acid moiety. This structural modification confers resistance to proteolysis, making peptides incorporating this analog more stable in biological systems.[1] One of the significant applications of β-homophenylalanine derivatives is in the design of potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[2][3] This guide details a robust method for the synthesis of Fmoc-β-HoPhe-OH and provides a thorough analysis of its key characteristics.
Synthesis of Fmoc-β-HoPhe-OH
The synthesis of Fmoc-β-HoPhe-OH is most effectively achieved through the Arndt-Eistert homologation of the corresponding α-amino acid, Fmoc-L-phenylalanine.[4][5][6] This multi-step process involves the formation of an α-diazoketone followed by a Wolff rearrangement to yield the desired β-amino acid.[1][7] A safer alternative to diazomethane, trimethylsilyldiazomethane, is often employed.[4]
Experimental Protocol: Arndt-Eistert Homologation
This protocol outlines the synthesis of Fmoc-β-HoPhe-OH from Fmoc-L-Phe-OH.
Step 1: Formation of the Mixed Anhydride
-
Dissolve Fmoc-L-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (NMM) (1 equivalent) to the solution.
-
Slowly add isobutyl chloroformate (1 equivalent) dropwise while maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 15-20 minutes to form the mixed anhydride.
Step 2: Formation of the α-Diazoketone
-
In a separate flask, prepare a solution of trimethylsilyldiazomethane (2 equivalents) in anhydrous THF.
-
Slowly add the mixed anhydride solution from Step 1 to the trimethylsilyldiazomethane solution at -15 °C.
-
Allow the reaction to stir at this temperature for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Wolff Rearrangement
-
To the α-diazoketone solution, add a solution of silver benzoate (0.2 equivalents) in triethylamine.
-
The Wolff rearrangement is initiated, often accompanied by the evolution of nitrogen gas.[8]
-
The reaction is typically stirred overnight at room temperature in the presence of water to hydrolyze the resulting ketene to the carboxylic acid.[9]
Step 4: Work-up and Purification
-
Quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization, typically from a solvent system like toluene or an ethanol/water mixture, to yield Fmoc-β-HoPhe-OH as a white solid.[10][11]
Synthesis Workflow
Characterization of Fmoc-β-HoPhe-OH
Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-β-HoPhe-OH. The following techniques are typically employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃NO₄ | [12] |
| Molecular Weight | 401.46 g/mol | [12] |
| Appearance | White to off-white solid | [13] |
| CAS Number | 193954-28-8 | [14] |
| Purity (HPLC) | ≥98% | [15] |
Spectroscopic and Chromatographic Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the fluorenyl, phenyl, and aliphatic protons. The chemical shifts will be consistent with the structure. |
| ¹³C NMR | Peaks representing all 25 carbon atoms in the molecule, including carbonyls, aromatic, and aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 402.16, [M+Na]⁺ at m/z 424.14. Fragmentation may show loss of the Fmoc group (m/z 179) and other characteristic fragments. |
| RP-HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions. |
Experimental Protocols for Characterization
¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of Fmoc-β-HoPhe-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of Fmoc-β-HoPhe-OH in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and other adducts.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[16]
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 254 nm or 265 nm.
-
Inject a solution of Fmoc-β-HoPhe-OH (1 mg/mL) and analyze the chromatogram for purity.
Application in Drug Development: DPP-IV Inhibition
Fmoc-β-HoPhe-OH is a valuable precursor for the synthesis of peptidomimetics that act as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[2][3] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][18] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][17]
By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4][10]
Signaling Pathway of DPP-IV Inhibition
Conclusion
Fmoc-β-HoPhe-OH is a synthetically accessible and highly valuable building block for peptide chemists and drug developers. The Arndt-Eistert homologation provides a reliable route for its preparation. Its incorporation into peptides can enhance their therapeutic potential by increasing metabolic stability. The demonstrated utility of β-homophenylalanine derivatives as DPP-IV inhibitors underscores the importance of Fmoc-β-HoPhe-OH in the development of novel treatments for type 2 diabetes. This guide provides the essential protocols and data to facilitate its synthesis, characterization, and application in research and development.
References
- 1. Wolff-Rearrangement [organic-chemistry.org]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. ccjm.org [ccjm.org]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]
- 16. phenomenex.com [phenomenex.com]
- 17. The Role of Incretins in Glucose Homeostasis and Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of incretins in glucose homeostasis and diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
